Product packaging for 6-Chlorobenzo[a]pyrene(Cat. No.:CAS No. 21248-01-1)

6-Chlorobenzo[a]pyrene

Cat. No.: B1618961
CAS No.: 21248-01-1
M. Wt: 286.8 g/mol
InChI Key: YBIBTKJSLUJSSJ-UHFFFAOYSA-N
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Description

6-Chlorobenzo[a]pyrene (CAS 21248-01-1) is an emerging chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) of significant interest in environmental and toxicological research . It is frequently detected in various environmental matrices, including atmospheric particles and soil, and has also been identified in food samples such as waste frying oils, indicating a potential route for human exposure . Research indicates that this compound exhibits a concerning toxicological profile. Studies show that this compound can cause more damage to DNA than its parent compound, Benzo[a]pyrene, at equivalent concentrations and may induce dioxin-like effects . Comparative toxicology studies on human hepatic cells have revealed that this compound induces a stronger inhibition of cell viability and a more potent oxidative stress response at lower concentrations compared to Benzo[a]pyrene . Its mechanism of toxicity is an active area of investigation; while it exhibits AhR-mediated activity, its ability to activate the AhR receptor is weaker than that of Benzo[a]pyrene, suggesting that its potent genotoxic effects may operate through alternative pathways . Consequently, this compound serves as a critical analytical standard in research focused on food safety, environmental monitoring, and risk assessment of emerging pollutants . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H11Cl B1618961 6-Chlorobenzo[a]pyrene CAS No. 21248-01-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21248-01-1

Molecular Formula

C20H11Cl

Molecular Weight

286.8 g/mol

IUPAC Name

6-chlorobenzo[a]pyrene

InChI

InChI=1S/C20H11Cl/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H

InChI Key

YBIBTKJSLUJSSJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C2Cl)C=CC5=CC=CC(=C54)C=C3

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2Cl)C=CC5=CC=CC(=C54)C=C3

Other CAS No.

21248-01-1

Origin of Product

United States

Occurrence and Environmental Presence of 6 Chlorobenzo a Pyrene

Formation Pathways of 6-Chlorobenzo[a]pyrene

The formation of this compound is primarily a result of anthropogenic activities, where its parent compound, benzo[a]pyrene (B130552), reacts with chlorine. semanticscholar.orgresearchgate.net This process can occur under various environmental conditions, from high-temperature industrial settings to aqueous environments during water treatment.

Pyrosynthetic Formation in Chlorine-Containing Environments

High-temperature processes, or pyrosynthesis, in the presence of chlorine are a significant pathway for the formation of this compound. semanticscholar.orgresearchgate.net Industrial activities such as waste incineration, metallurgical processes, and the combustion of fossil fuels and chlorine-containing materials like polyvinylchloride (PVC) can create the necessary conditions for the chlorination of benzo[a]pyrene. semanticscholar.orgtandfonline.comresearchgate.net In these environments, the reaction of parent polycyclic aromatic hydrocarbons (PAHs) with chlorine is considered the dominant generation process. semanticscholar.orgresearchgate.net For instance, studies on the combustion of PVC have shown that the concentration of total chlorinated PAHs increases with rising furnace temperatures, indicating that industrial manufacturing processes are a source of these compounds. semanticscholar.orgacs.org Similarly, electric arc furnaces used in steelmaking have been identified as an important source of chlorinated and brominated PAHs. nih.gov

The mechanism often involves the electrophilic substitution of a hydrogen atom on the benzo[a]pyrene molecule with a chlorine atom. The position of chlorination is influenced by the electron density of the aromatic ring system, with the C-6 position being a favorable site for substitution on benzo[a]pyrene. researchgate.netnih.gov

Formation via Aqueous Chlorination Procedures

This compound can also be formed as a disinfection byproduct during water chlorination procedures. researchgate.nettandfonline.cominsa.pt When raw water sources contain the parent PAH, benzo[a]pyrene, the addition of chlorine for disinfection can lead to the formation of its chlorinated derivative. tandfonline.comresearchgate.net Studies have demonstrated that the reaction of benzo[a]pyrene with sodium hypochlorite (B82951) in a two-phase system (water/n-hexane) selectively yields this compound. tandfonline.cominsa.ptuni.opole.pl The pH of the water can influence the reaction, with acidic conditions (pH < 6) favoring the production of chlorinated products. researchgate.net

Furthermore, photochlorination in saline water under simulated solar light can also produce this compound. nih.govnih.gov In this process, photoexcited benzo[a]pyrene reacts with chloride ions present in the water. nih.gov After 45 minutes of photoreaction in seawater samples, this compound accounted for 10-17% of the transformed benzo[a]pyrene. nih.gov

Comparison with Parent Polycyclic Aromatic Hydrocarbon Formation Mechanisms

The formation of this compound is a secondary process that relies on the pre-existence of its parent PAH, benzo[a]pyrene. semanticscholar.org The primary formation of benzo[a]pyrene and other PAHs occurs through the incomplete combustion of organic materials, a process known as pyrolysis. mdpi.com This can happen through various mechanisms, including the addition of acetylene (B1199291) and radical reactions. mdpi.com

In contrast, the formation of this compound is a substitution reaction where a chlorine atom replaces a hydrogen atom on the stable, pre-formed benzo[a]pyrene molecule. semanticscholar.orgresearchgate.net This chlorination can be influenced by factors such as the availability of chlorine and the reaction conditions (e.g., temperature, pH, light). semanticscholar.orgresearchgate.netnih.gov While the fundamental pyrosynthetic pathways create the initial PAH structures, the subsequent chlorination is what leads to the formation of compounds like this compound.

Environmental Distribution and Reservoirs

Once formed, this compound is distributed throughout various environmental compartments, where it can persist and accumulate.

Atmospheric Distribution and Particulate Association

This compound is a ubiquitous contaminant found in urban air, often associated with particulate matter. semanticscholar.orgresearchgate.netacs.orgnih.gov Studies conducted in Shizuoka, Japan, from 1992 to 2002 found that among several chlorinated PAHs detected in air samples, this compound had the highest mean concentration at 15 pg m⁻³. acs.orgnih.gov Another study in the same city in 2002 reported a mean concentration of 5.6 pg m⁻³. nih.govresearchgate.net

Unlike its parent PAH and other chlorinated PAHs, the concentration of this compound does not always show a clear seasonal trend of being higher in winter. nih.govacs.orgnih.gov In fact, one study noted that its concentration was high in both summer and winter. nih.gov The atmospheric behavior of this compound may also differ from other chlorinated PAHs, suggesting potentially different emission sources or atmospheric transformation processes. acs.orgnih.gov Due to its low vapor pressure, it is expected that a significant fraction of this compound in the atmosphere is associated with particulate matter, with estimates suggesting this could exceed 80%. d-nb.info

Atmospheric Concentrations of this compound

LocationTime PeriodMean Concentration (pg m⁻³)Notes
Shizuoka, Japan1992-200215Highest mean concentration among detected ClPAHs. acs.orgnih.gov
Shizuoka, Japan20025.6Concentration was high in both summer and winter. nih.govresearchgate.net
Tokyo Bay Area, JapanNot SpecifiedNot SpecifiedContributed to exposure risks, following 7-chlorobenz[a]anthracene and 9-chlorophenanthrene. nih.govresearchgate.net

Aquatic System Occurrence (Water, Sediments)

This compound has been detected in various aquatic environments, including tap water and sediments. semanticscholar.orgresearchgate.net Its presence in drinking water is a direct consequence of the chlorination of water containing its parent compound, benzo[a]pyrene. tandfonline.cominsa.pt A methodology has been developed to quantify this compound in water samples with a detection limit of 0.0032 µg/dm³. uni.opole.pl

In sediment, PAHs, including their chlorinated derivatives, tend to accumulate. nih.gov While specific concentrations of this compound in sediments are not extensively detailed in the provided search results, the general behavior of PAHs indicates that sediments act as a significant reservoir. nih.govros.edu.pl The partitioning of PAHs between water and sediment is often in a non-steady state, with a tendency for accumulation in the sediment phase. nih.gov Chlorinated PAHs have been detected in sediments at concentrations ranging from 700 to 6,100 pg g⁻¹. researchgate.net

Environmental Detection of this compound

Environmental MatrixFindingReference
Tap WaterDetected as a disinfection byproduct. semanticscholar.orgresearchgate.net
Water SamplesQuantification method developed with a detection limit of 0.0032 µg/dm³. uni.opole.pl
SedimentsChlorinated PAHs detected in the range of 700 to 6,100 pg g⁻¹. researchgate.net

Terrestrial System Presence (Soil, Vegetation, Waste Sites)

The presence of this compound (6-ClBaP) in terrestrial systems is a result of various anthropogenic activities. It has been identified in soil, vegetation, and at waste disposal sites, often in conjunction with its parent compound, benzo[a]pyrene (BaP), and other polycyclic aromatic hydrocarbons (PAHs).

Soil: Contamination of soil with PAHs, including 6-ClBaP, is a significant environmental concern due to their persistence and potential toxicity. www.gov.uk High concentrations of PAHs are often found in soils near industrial areas, such as those with coal coking facilities. www.gov.uk For instance, in soils at Camp Justice, which was formerly an airfield, benzo[a]pyrene was detected, with the highest concentrations found near a building, possibly due to minor petroleum product spills or asphalt. navy.mil While specific data for 6-ClBaP in general soil surveys is limited, its presence is often linked to sources that emit PAHs. gdut.edu.cn The time estimated to remediate PAH mixtures in soil to background levels can range from 5 to 15 years. energy.gov

Waste Sites: Waste incineration and electronic waste (e-waste) recycling are significant sources of chlorinated PAHs, including 6-ClBaP. gdut.edu.cnresearchgate.netacs.org Studies of e-waste recycling facilities have identified them as potential emission sources of these compounds. researchgate.net Fly ash from municipal solid waste incinerators is another matrix where chlorinated PAHs are found. acs.orgresearchgate.net A significant correlation has been observed between the concentrations of 6-ClBaP and its parent compound, BaP, in fly ash from waste incinerators, indicating a common formation pathway or source. acs.org The pyrolysis and combustion of electronic circuit boards, in particular, are major contributors to the emission of various PAHs. gdut.edu.cn

Occurrence in Anthropogenic Products and Media (e.g., Oils, Processed Foods)

The contamination of food and other anthropogenic products with 6-ClBaP is a direct concern for human exposure. mdpi.com Its lipophilic nature facilitates its accumulation in fatty matrices.

Oils: Research has been conducted to determine the presence of 6-ClBaP in various types of oils. A study that developed a new method for analyzing 6-ClBaP in oil samples tested five waste frying oils and one peanut oil. The concentrations of 6-ClBaP in these samples ranged from not detected to 0.29 μg/kg. nih.govresearchgate.net The presence of chlorinated PAHs in vegetable oils has been noted in the scientific literature. researchgate.net

Processed Foods: Dietary intake is considered a primary route of human exposure to PAHs for the non-smoking, non-occupationally exposed population. mdpi.com The formation and accumulation of these compounds can occur during food processing. mdpi.comresearchgate.net While specific data on the concentration of 6-ClBaP in a wide range of processed foods is not extensively detailed in the provided search results, the detection of this compound in cooking oils suggests a potential for its presence in fried and other processed foods. nih.govresearchgate.netdntb.gov.ua The general presence of chlorinated PAHs has been reported in various food products, including meat and cereal products. researchgate.net

Table of Detected Concentrations of this compound

Laboratory Synthesis and Derivatization Methodologies for 6 Chlorobenzo a Pyrene

Chemical Synthesis Routes of 6-Chlorobenzo[a]pyrene (e.g., N-chlorosuccinimide based)

The direct chlorination of benzo[a]pyrene (B130552) (BaP) is a common approach for synthesizing this compound. The C6 position of benzo[a]pyrene is the most reactive site for electrophilic substitution, making it the primary target for chlorination. mdpi.com

A widely utilized reagent for this purpose is N-chlorosuccinimide (NCS). mdpi.comresearchgate.net The reaction of BaP with NCS under mild conditions selectively yields this compound. mdpi.com This method is favored for its relative simplicity and efficiency. While detailed experimental conditions can vary between studies, the general principle involves the electrophilic attack of a chlorine species, generated from NCS, on the electron-rich C6 position of the BaP molecule. mdpi.comscirp.org

The reaction can be carried out in a suitable organic solvent. For instance, studies on the chlorination of other PAHs like pyrene (B120774) have employed solvents such as propylene (B89431) carbonate or acetic acid. dioxin20xx.orgresearchgate.net The reaction temperature and duration are controlled to optimize the yield of the desired monochlorinated product and minimize the formation of polychlorinated byproducts. researchgate.net

Another approach to chlorination involves the use of sodium hypochlorite (B82951) (NaOCl) in an acidic medium, which can be transferred to an organic phase containing the PAH using a phase transfer catalyst. researchgate.net This method has been noted for the chlorination of PAHs in aqueous solutions, which is relevant for studying the formation of chlorinated PAHs during water disinfection processes. researchgate.net

Below is a table summarizing a common synthesis route for this compound:

Reactants Reagent Product Key Conditions Reference
Benzo[a]pyreneN-chlorosuccinimide (NCS)This compoundMild conditions mdpi.com

Derivatization Strategies for Analogues and Metabolites

The synthesis of analogues and metabolites of this compound is crucial for investigating its biological activity and metabolic fate. Derivatization strategies often start from a common precursor and introduce various functional groups.

One key precursor for derivatization is benzo[a]pyrene-6-carbaldehyde. rsc.org This aldehyde can be synthesized from benzo[a]pyrene and subsequently converted into a range of 6-substituted derivatives. rsc.org These derivatives can include alcohols, oximes, and other functionalized compounds. rsc.org

For instance, the synthesis of hydroxylated metabolites of chlorinated PAHs can be achieved by chlorinating the corresponding hydroxylated PAH. dioxin20xx.org In a study on the synthesis of monohydroxylated metabolites of 1-chloropyrene, 1-pyrenol was reacted with NCS to produce hydroxylated chloropyrene derivatives. dioxin20xx.org A similar strategy could theoretically be applied to produce hydroxylated metabolites of this compound, starting from a suitable hydroxylated benzo[a]pyrene precursor.

The study of BaP metabolism has identified several key metabolites, including phenols, dihydrodiols, and quinones. nih.gov The synthesis of these types of metabolites for this compound would involve introducing these oxygenated functionalities onto the chlorinated BaP core. For example, the synthesis of quinone derivatives of other PAHs has been reported, which can serve as a reference for developing synthetic routes to the quinone metabolites of this compound. nih.gov

The following table outlines potential derivatization strategies for obtaining analogues and metabolites of this compound:

Starting Material Reagent/Process Product Type Reference (Analogous Reactions)
Benzo[a]pyrene-6-carbaldehydeVarious6-substituted derivatives (alcohols, oximes, etc.) rsc.org
Hydroxylated Benzo[a]pyreneN-chlorosuccinimide (NCS)Hydroxylated this compound dioxin20xx.org
This compoundOxidationQuinone derivatives nih.gov

Methodological Advancements in Isomer-Specific Synthesis

The selective synthesis of specific isomers of chlorinated PAHs is a significant challenge due to the multiple possible positions for halogenation on the aromatic core. uky.edu Advances in synthetic methodologies are crucial for obtaining pure isomers for analytical standards and toxicological testing. researchgate.net

For pyrene, which has multiple sites for substitution, electrophilic substitution reactions can lead to a mixture of isomers. uky.edu However, the chemistry of pyrene is predominantly based on electrophilic aromatic substitution, which can be controlled to favor 1-monosubstitution, 1,6-disubstitution, or 1,3,6,8-tetrasubstitution under specific reaction conditions. mdpi.com This principle of controlling reaction conditions to achieve regioselectivity is applicable to the synthesis of other PAH derivatives.

For benzo[a]pyrene, while the C6 position is the most reactive, other isomers can potentially form. mdpi.com Isomer-specific synthesis often relies on multi-step synthetic sequences where the position of functionalization is directed by pre-existing substituents or by using specific catalysts. The use of modern cross-coupling reactions, such as Suzuki or Sonogashira couplings, on halogenated precursors offers a powerful tool for the regioselective construction of complex PAH derivatives. uky.edu For example, starting from a specifically brominated pyrene, various functional groups can be introduced at defined positions. uky.edu

Recent advancements in the analysis of chlorinated PAHs, such as polychlorinated naphthalenes (PCNs), highlight the importance of isomer-specific quantification and the need for pure analytical standards. researchgate.net The development of multidimensional gas chromatography (GC) techniques has improved the separation of complex mixtures of isomers. researchgate.net While these are analytical advancements, they underscore the ongoing need for robust synthetic methods to produce the individual isomers required for these analytical techniques.

The development of new catalytic systems and a deeper understanding of reaction mechanisms, such as those involved in hydrogen abstraction acetylene (B1199291) addition (HACA) for PAH formation, can also inform synthetic strategies. acs.org While primarily studied in the context of combustion, these mechanisms provide insights into the fundamental reactivity of PAHs that can be exploited for controlled synthesis.

The following table summarizes key aspects of advancements in isomer-specific synthesis relevant to chlorinated PAHs:

Methodology/Concept Description Relevance to this compound Reference
Controlled Electrophilic SubstitutionManipulating reaction conditions (temperature, solvent, catalyst) to favor substitution at a specific position.Can enhance the selectivity for the 6-chloro isomer over other potential monochlorinated products. mdpi.com
Multi-step Synthesis with Directing GroupsIntroducing a functional group that directs subsequent reactions to a specific position on the PAH core.Could be used to synthesize less favored isomers of chlorinated benzo[a]pyrene.
Cross-Coupling ReactionsUsing halogenated PAH precursors (e.g., bromo- or iodo-PAHs) in reactions like Suzuki or Sonogashira coupling to build specific isomers.Offers a versatile route to a wide range of specifically substituted benzo[a]pyrene derivatives. uky.edu

Environmental Fate and Biogeochemical Cycling of 6 Chlorobenzo a Pyrene

Environmental Persistence and Mobility Considerations

6-Chlorobenzo[a]pyrene, a halogenated polycyclic aromatic hydrocarbon (PAH), is a compound of environmental concern due to its persistence and potential for long-range transport. Its environmental behavior is significantly influenced by its physicochemical properties, particularly its hydrophobicity and sorption characteristics.

Hydrophobicity and Sorption:

Like its parent compound, benzo[a]pyrene (B130552), this compound exhibits high hydrophobicity. researchgate.net This property, characterized by a high octanol-water partition coefficient (Kow), dictates its tendency to associate with organic matter in soil and sediment rather than dissolving in water. This strong sorption to particulate matter reduces its mobility in aqueous environments, leading to its accumulation in sediments and soils. researchgate.net The presence of humic and fulvic acids in aquatic systems can further impact its fate and mobility by acting as primary sorbents. researchgate.net

The partitioning of this compound between the gaseous and particulate phases in the atmosphere is a crucial factor in its environmental distribution. semanticscholar.org Due to its semi-volatile nature, it can be transported over long distances in the atmosphere, bound to particulate matter. semanticscholar.org

Degradation Pathways of this compound

The environmental persistence of this compound is also determined by its susceptibility to various degradation processes. These can be broadly categorized as abiotic and biotic degradation mechanisms.

Abiotic Degradation Mechanisms

Photodegradation by UVA:

Biotic Degradation Processes

Microbial metabolism is a key process in the breakdown of persistent organic pollutants like this compound in the environment. openbiotechnologyjournal.comnih.gov While specific studies on the microbial degradation of this compound are limited, the metabolic pathways for its parent compound, benzo[a]pyrene, provide significant insights.

The biodegradation of PAHs is often initiated by oxygenase enzymes, which introduce oxygen atoms into the aromatic ring structure, making it more susceptible to further breakdown. mdpi.com

Dioxygenases: These enzymes are crucial in the initial steps of aerobic PAH degradation by bacteria. mdpi.com They catalyze the addition of two hydroxyl groups to the aromatic ring. mdpi.comnih.gov For instance, in the degradation of pyrene (B120774), a related PAH, dioxygenase plays a key role in the catabolism of the compound. researchgate.net

Cytochrome P450 Monooxygenases: In fungi and some bacteria, cytochrome P450 monooxygenases are involved in the initial oxidation of PAHs. nih.govresearchgate.net These enzymes introduce a single oxygen atom into the PAH molecule. Human cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, are known to metabolize benzo[a]pyrene to various hydroxylated products. nih.govresearchgate.net While direct evidence for this compound is scarce, it is plausible that similar enzymatic systems are involved in its initial transformation.

Hydrolases: Following the initial oxidation, epoxide hydrolases can convert PAH epoxides to dihydrodiols, which are then further metabolized. nih.gov

Microbial consortia, often found in contaminated soils and sediments, are generally more effective at degrading complex mixtures of PAHs than single microbial strains. d-nb.info

The degradation of highly recalcitrant compounds like this compound often requires co-metabolism. openbiotechnologyjournal.com This is a process where microbes degrading a primary, more easily metabolizable substrate incidentally degrade the more complex compound. The presence of simpler, more labile carbon sources can stimulate microbial activity and the production of enzymes that can also act on the more persistent pollutant. For example, the degradation of benzo[a]pyrene by some bacterial strains has been shown to be enhanced in the presence of other carbon sources like diesel fuel or root exudates. rice.edu

Bioremediation and Attenuation Strategies for this compound Contamination

Bioremediation offers a promising and cost-effective approach for the cleanup of environments contaminated with PAHs like this compound. openbiotechnologyjournal.comd-nb.info Several strategies can be employed to enhance the natural attenuation processes.

Bioaugmentation and Biostimulation:

Bioaugmentation involves the introduction of specific microorganisms or microbial consortia with known PAH-degrading capabilities to a contaminated site. d-nb.info This can accelerate the degradation of target pollutants.

Biostimulation aims to enhance the activity of the indigenous microbial populations by adding nutrients (e.g., nitrogen and phosphorus) and electron acceptors (e.g., oxygen) to the contaminated environment. openbiotechnologyjournal.com

Phytoremediation:

Phytoremediation utilizes plants to remove, contain, or degrade contaminants in soil and water. rice.edu Plants can enhance microbial activity in the root zone (rhizosphere), leading to increased degradation of PAHs. rice.edu This process, known as rhizodegradation, is facilitated by the release of root exudates that can serve as co-metabolites for PAH-degrading microorganisms. rice.edu

Interactive Data Table: Factors Influencing this compound Degradation

FactorDescriptionPotential Impact on this compound
UVA Radiation Ultraviolet A light from the sun.Can lead to photodegradation of the compound. nih.govmdpi.comresearchgate.net
Microbial Consortia Diverse communities of microorganisms.Can collectively degrade the compound through various metabolic pathways. d-nb.info
Dioxygenase Enzymes Bacterial enzymes that initiate PAH breakdown.Likely involved in the initial oxidation of the aromatic rings. mdpi.comresearchgate.net
Cytochrome P450 Fungal and bacterial enzymes involved in oxidation.Potentially involved in the initial metabolic steps. nih.govresearchgate.net
Co-metabolism Degradation of a compound in the presence of a primary substrate.Can enhance the biotransformation of this compound. openbiotechnologyjournal.comrice.edu
Nutrient Availability Presence of essential nutrients like nitrogen and phosphorus.Crucial for supporting microbial growth and metabolic activity for bioremediation. openbiotechnologyjournal.com
Sorption to Organic Matter The binding of the compound to soil and sediment particles.Reduces mobility but can also decrease bioavailability for microbial degradation. researchgate.net

Biostimulation Approaches

Biostimulation involves the modification of the environment to stimulate existing microbial populations that are capable of degrading a target contaminant. nih.gov This approach is centered on overcoming environmental limitations to enhance the natural attenuation process. Key factors that can be manipulated include the availability of nutrients, electron acceptors, and the presence of co-metabolites.

Nutrient Enhancement: The biodegradation of PAHs is often limited by the scarcity of essential nutrients like nitrogen and phosphorus in contaminated soils. calpoly.edu The addition of these nutrients can significantly boost the metabolic activity of indigenous PAH-degrading microorganisms. For instance, studies on soils contaminated with various hydrocarbons, including PAHs, have explored the addition of nitrogen and phosphorus to stimulate microbial activity, although significant reductions in the concentrations of heavily chlorinated compounds were not always observed within the study period. calpoly.edu

Co-metabolism: The degradation of complex molecules like 6-Cl-BaP may occur through co-metabolism, where the degradation is facilitated by the presence of another compound that serves as a primary carbon and energy source for the microorganisms. nih.gov For example, the degradation of benzo[a]pyrene has been shown to be enhanced in the presence of more readily biodegradable compounds like diesel fuel. nih.gov It is plausible that the presence of other more easily degradable PAHs or organic matter could stimulate the co-metabolic degradation of 6-Cl-BaP. Research has shown that the addition of organic co-substrates, such as compost, can improve the removal of PAHs by enhancing microbial activity and the bioavailability of the pollutants. mdpi.com

Surfactant Addition: The low water solubility and high hydrophobicity of compounds like 6-Cl-BaP limit their availability to microorganisms. wikipedia.org Surfactants, both synthetic and biological (biosurfactants), can increase the solubility and dispersion of these hydrophobic compounds, thereby enhancing their bioavailability for microbial degradation. mdpi.com The addition of biosurfactants, such as soya lecithin, has been investigated as a biostimulation strategy in soils contaminated with a mix of pollutants including PAHs and chlorinated compounds. calpoly.edu

While these biostimulation strategies have shown promise for parent PAHs, their effectiveness for 6-Cl-BaP specifically requires more targeted research. The presence of the chlorine atom can significantly alter the compound's susceptibility to microbial attack, potentially requiring different or more robust stimulation approaches. epa.gov

Bioaugmentation Techniques

Bioaugmentation is the introduction of specific, pre-grown microbial strains or consortia with known degradative capabilities into a contaminated environment. ijariit.com This technique is particularly useful when the indigenous microbial population lacks the ability to degrade a specific contaminant or when the degradation rate is too slow.

Introduction of Specialized Microorganisms: The success of bioaugmentation hinges on the selection and survival of the introduced microorganisms. nih.gov For chlorinated compounds, specialized bacteria that can utilize them as a source of carbon and energy or co-metabolize them are sought. For example, certain strains of Dehalococcoides are known for their ability to dechlorinate chlorinated ethenes. ijariit.com While specific bacterial or fungal strains with a proven high efficiency for degrading 6-Cl-BaP have not been extensively documented in publicly available research, studies on the degradation of benzo[a]pyrene point to several potential candidates. Genera such as Pseudomonas, Bacillus, Rhodococcus, and various fungi have demonstrated the ability to degrade high molecular weight PAHs. mdpi.commdpi.com For instance, the fungal strain Pleurotus eryngii F032 has been shown to effectively eliminate benzo[a]pyrene, with degradation products indicating metabolic breakdown. researchgate.net

Consortia Application: Often, a consortium of different microbial species is more effective than a single strain for degrading complex mixtures of pollutants or highly recalcitrant compounds. biorxiv.org This is because different species may carry out different steps in the degradation pathway, or the activity of one species may support the growth of another. The use of microbial consortia has been effective in the degradation of benzo[a]pyrene and other PAHs. mdpi.com

Challenges in Bioaugmentation: A significant challenge in bioaugmentation is ensuring the survival and activity of the introduced microorganisms in the competitive and often harsh environment of a contaminated site. nih.gov Factors such as soil pH, temperature, moisture, and the presence of other toxic substances can inhibit the effectiveness of the introduced strains. ijariit.com Furthermore, the bioavailability of the contaminant remains a critical limiting factor. nih.gov For chlorinated PAHs like 6-Cl-BaP, the recalcitrance of the molecule may necessitate the use of highly specialized and robust microbial consortia, potentially in combination with biostimulation techniques to enhance their performance. frontiersin.org

Bioremediation Approach Description Potential Application for this compound Key Research Findings (on related compounds)
Biostimulation Enhancement of indigenous microbial activity by adding nutrients, electron acceptors, or co-substrates.Addition of nitrogen, phosphorus, and organic matter to contaminated soil to promote the growth of native microorganisms capable of degrading chlorinated PAHs.Studies have shown enhanced degradation of benzo[a]pyrene with the addition of nutrients and compost. calpoly.edumdpi.com
Bioaugmentation Introduction of exogenous microorganisms with specific degradative capabilities.Inoculation of contaminated sites with bacterial or fungal strains known to degrade high molecular weight PAHs or chlorinated compounds.Fungi like Pleurotus eryngii and bacteria from genera such as Pseudomonas and Bacillus have shown effective degradation of benzo[a]pyrene. mdpi.comresearchgate.net

This table provides a summary of biostimulation and bioaugmentation approaches and their potential relevance to this compound, based on research on similar compounds.

Phytoremediation Potential

Phytoremediation is a bioremediation technology that utilizes plants and their associated rhizosphere microorganisms to remove, degrade, or contain environmental contaminants. wur.nlnih.gov This "green" technology is considered a cost-effective and aesthetically pleasing option for the remediation of large areas of contaminated soil.

Mechanisms of Phytoremediation: For organic pollutants like 6-Cl-BaP, several phytoremediation mechanisms are relevant:

Phytodegradation: The breakdown of contaminants within plant tissues through metabolic processes.

Rhizodegradation: The breakdown of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots. nih.gov The root exudates, which include sugars, amino acids, and enzymes, can enhance the growth and activity of PAH-degrading microbes. scielo.br

Phytoextraction: The uptake of contaminants from the soil and their accumulation in plant tissues. For organic pollutants, this is generally a less significant pathway compared to degradation.

Phytostabilization: The use of plants to reduce the mobility and bioavailability of contaminants in the soil, thereby preventing their migration to groundwater or into the food chain.

Plant Species with Potential: Research has shown that certain plant species have a higher potential for the phytoremediation of PAHs. Grasses, such as ryegrass, and legumes have been noted for their dense root systems and their ability to support a large and active rhizosphere microbial community. mdpi.com Studies have indicated that some plants can accumulate PAHs containing chlorine substituents in their roots. mdpi.com For example, zucchini has been observed to enrich such compounds in its root system. mdpi.com The selection of appropriate plant species is crucial and depends on factors like the type of contaminant, soil characteristics, and climate.

Enhancing Phytoremediation: The effectiveness of phytoremediation can be enhanced by combining it with other techniques. For instance, the inoculation of the rhizosphere with specific PAH-degrading bacteria (a combination of phytoremediation and bioaugmentation) can significantly increase the degradation rate of recalcitrant compounds. scielo.br The addition of soil amendments, such as compost or biochar, can also improve soil quality, promote plant growth, and enhance the bioavailability and subsequent degradation of PAHs. mdpi.com

While the direct phytoremediation of 6-Cl-BaP has not been extensively studied, the existing research on parent PAHs and other chlorinated organic compounds suggests that it could be a viable remediation strategy. mdpi.comcalpoly.edu However, the uptake, translocation, and degradation of 6-Cl-BaP within different plant species, as well as the impact of the chlorine substituent on the effectiveness of rhizodegradation, are areas that require further investigation.

Phytoremediation Mechanism Description Relevance to this compound
Phytodegradation Breakdown of contaminants inside the plant.Potential for enzymatic systems within certain plants to transform 6-Cl-BaP into less toxic metabolites.
Rhizodegradation Breakdown of contaminants in the rhizosphere by root-associated microbes.Plant roots may stimulate indigenous soil microbes to degrade 6-Cl-BaP. This is considered a major pathway for PAH remediation. nih.gov
Phytoextraction Uptake and accumulation of contaminants in plant tissues.Some plants may take up and accumulate 6-Cl-BaP, primarily in the roots. mdpi.com

This table outlines the potential phytoremediation mechanisms for this compound.

Advanced Analytical Methodologies for 6 Chlorobenzo a Pyrene Research

Chromatographic Techniques for Trace Analysis

Chromatographic methods are central to the separation and quantification of 6-Cl-BaP from complex mixtures. Gas chromatography and high-performance liquid chromatography are the most prominently used techniques, often coupled with mass spectrometry or advanced detectors to achieve the required selectivity and sensitivity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of 6-Cl-BaP. For enhanced selectivity and lower detection limits, triple quadrupole mass spectrometry (GC-QQQ-MS) is often employed. This technique allows for the monitoring of specific precursor-to-product ion transitions, which minimizes matrix interference and improves quantification accuracy.

In a study analyzing 6-Cl-BaP in different oil samples, a method using GC-QQQ-MS was developed. researchgate.netnih.gov This method demonstrated high sensitivity with instrument and method limits of detection (LODs) below 0.2 μg/kg. researchgate.netnih.gov The precision of the method was confirmed with intra-day and inter-day relative standard deviations (RSDs) of less than 5%. researchgate.netnih.gov Another application of GC-MS/MS was for the analysis of chlorinated and brominated PAHs in atmospheric deposition samples, where a DB-5 MS capillary column was used for separation. nih.gov For the analysis of 6-Cl-BaP in urban air, GC-MS operating in negative-ion chemical ionization (NICI) mode has been utilized, providing high selectivity for chloro-substituted PAHs. datapdf.com

A key aspect of GC-based methods is the chromatographic separation. A study on chlorinated PAHs in food and environmental samples utilized a 60-m column, which, despite a short chromatography time, could have led to peak broadening for 6-Cl-BaP. d-nb.info

Table 1: GC-MS/MS Parameters for 6-Chlorobenzo[a]pyrene Analysis nih.gov

ParameterValue
Compound Name This compound (6-ClBaP)
Retention Time (min) 60.7
Quantification Transition (m/z) 286.1 → 250.1
Qualification Transition (m/z) 288.1 → 250.1
Collision Energy (eV) 35

This table presents the specific mass spectrometric parameters used for the detection and quantification of 6-Cl-BaP in a GC-MS/MS method.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detectors (FLD) offers a viable alternative for the analysis of 6-Cl-BaP, particularly for its quantification in water samples. uni.opole.pl Fluorescence detection is especially advantageous due to its high sensitivity and selectivity for fluorescent compounds like PAHs and their derivatives.

A solid-phase extraction (SPE) followed by an HPLC-FLD methodology was developed for the quantification of 6-Cl-BaP in water. uni.opole.pl The method utilized an excitation wavelength of 295 nm and an emission wavelength of 440 nm. uni.opole.pl This approach achieved a very low limit of detection of 0.0032 µg/dm³. uni.opole.pl The formation of 6-Cl-BaP under aqueous chlorination conditions has also been observed using an SPE-HPLC-FLD methodology. researchgate.net Furthermore, the stability of 6-Cl-BaP has been studied using HPLC-FLD. uni.opole.pl

For screening purposes in seafood, an HPLC-FLD method has been developed for fifteen parent PAHs, which could be adapted for 6-Cl-BaP. fda.gov This method employs a polymeric C18 stationary phase designed for PAH analysis. fda.gov

Spectrometric Approaches for Detection and Characterization (e.g., UV Absorption, Fluorescence, Low Temperature-Molecular Luminescence)

Spectrometric techniques are fundamental for the detection and characterization of 6-Cl-BaP. UV absorption and fluorescence spectroscopy are commonly used in conjunction with chromatographic methods for quantification. uni.opole.pl The inherent fluorescence of 6-Cl-BaP makes fluorescence spectroscopy a particularly sensitive detection method. uni.opole.plcdc.gov

Low-temperature molecular luminescence spectrometry (LT-MLS) has been shown to be a highly sensitive method for the analysis of PAHs in complex samples, achieving low-ppb range sensitivity. cdc.gov While not explicitly reported for 6-Cl-BaP, its application to parent PAHs suggests its potential for the analysis of their chlorinated derivatives. The characterization of synthesized 6-Cl-BaP has been confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS). researchgate.netuni.opole.pl

Sample Preparation and Clean-up Procedures for Diverse Matrices (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Effective sample preparation is critical to remove interfering substances and concentrate the analyte prior to instrumental analysis. The choice of extraction and clean-up method depends on the matrix being analyzed.

For the analysis of 6-Cl-BaP in oil samples, a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) was employed. researchgate.netnih.gov In the analysis of water samples, SPE using C18 cartridges was found to be effective for extracting 6-Cl-BaP. uni.opole.pl The cartridges were conditioned with acetonitrile (B52724) and ultra-pure water before the water sample was passed through. uni.opole.pl

For more complex matrices like fish tissue, an automated multi-layer solid-phase extraction method has been developed. d-nb.info This method aims to separate chlorinated PAHs from fatty matrices. d-nb.info Another approach for fish samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been successfully validated for the extraction of parent PAHs and could be applicable to 6-Cl-BaP. core.ac.uk For air samples collected on glass fiber filters, a two-dimensional liquid chromatography system has been used for the isolation of a fraction containing chlorinated PAHs. datapdf.com

Method Validation Parameters (e.g., Detection Limits, Linearity, Recoveries, Precision)

The validation of analytical methods is essential to ensure the reliability of the generated data. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, and precision.

A study on 6-Cl-BaP in oils reported instrument and method LODs below 0.2 μg/kg. researchgate.netnih.gov For water analysis using SPE-HPLC-FLD, an LOD of 0.0032 µg/dm³ was achieved. uni.opole.pl The LOQ for this method was experimentally confirmed with a relative standard deviation (RSD) of less than 5%. uni.opole.pl In another study, method detection limits for chlorinated PAHs in fish were in the range of 0.10-5.62 ng/g (dry weight). researchgate.net

Linearity is typically assessed by analyzing standard solutions at different concentrations. For chlorinated PAHs, satisfactory linearity has been demonstrated in various studies. researchgate.netresearchgate.net

Recovery studies are performed to evaluate the efficiency of the extraction and clean-up procedures. For 6-Cl-BaP in oil, a recovery of 44.26 ± 2.81% was reported using a combined LLE-SPE method. researchgate.netnih.gov In the analysis of chlorinated PAHs in fish, recoveries ranged from 50% to 150%. researchgate.net For atmospheric deposition samples, recoveries of individual chlorinated PAH congeners were between 75% and 126% for filter samples. nih.gov

Precision, usually expressed as RSD, measures the closeness of repeated measurements. For the analysis of 6-Cl-BaP in oil, intra-day and inter-day RSDs were less than 5%. researchgate.netnih.gov In the analysis of chlorinated PAHs in fish, RSD values were less than 18.5%. researchgate.net

Table 2: Method Validation Data for this compound in Oil Samples researchgate.netnih.gov

ParameterResult
Recovery 44.26 ± 2.81%
Instrument LOD < 0.2 µg/kg
Method LOD < 0.2 µg/kg
Intra-day RSD < 5%
Inter-day RSD < 5%

This table summarizes the key validation parameters for a GC-QQQ-MS method developed for the determination of 6-Cl-BaP in oil samples.

Emerging Analytical Technologies and Isotope Tracers

The field of analytical chemistry is continually evolving, with new technologies emerging that can be applied to the analysis of 6-Cl-BaP. Isotope tracer technology is a powerful tool for studying the fate and transformation of PAHs. researchgate.net The use of ¹³C-labeled internal standards in isotope dilution mass spectrometry (IDMS) can significantly improve the accuracy and precision of quantification by correcting for analyte losses during sample preparation and analysis. d-nb.info

Stable isotope-assisted metabolomics (SIAM) is an emerging technique that uses uniformly ¹³C-labeled compounds to trace the biotransformation of pollutants in complex environmental samples. nih.gov This approach could be invaluable for elucidating the metabolic pathways of 6-Cl-BaP.

The development of new analytical methods, such as the use of gas chromatography coupled with triple quadrupole mass spectrometry (GC-MS/MS) as an alternative to high-resolution mass spectrometry (GC-HRMS), is making the analysis of halogenated PAHs more accessible. nih.gov Furthermore, online detection techniques may provide new insights into the formation mechanisms of these compounds. researchgate.net

Mechanistic Toxicology of 6 Chlorobenzo a Pyrene

Cellular and Molecular Basis of Toxicity in Hepatic Models

Studies on human hepatic cell lines (L02 hepatocytes) reveal that 6-chlorobenzo[a]pyrene (6-Cl-B[a]P) generally exhibits stronger toxicity than its parent compound, benzo[a]pyrene (B130552) (B[a]P). nih.gov The addition of a chlorine atom at the 6-position significantly alters its toxicological profile, leading to more pronounced adverse effects at the cellular and molecular levels. nih.gov

Impact on Cell Viability and Oxidative Stress Responses

Exposure to 6-Cl-B[a]P results in a more potent inhibition of cell viability in human hepatic cells compared to B[a]P. nih.gov This increased cytotoxicity is accompanied by a stronger induction of oxidative stress. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. The heightened oxidative stress caused by 6-Cl-B[a]P suggests a greater disruption of cellular redox homeostasis, which can lead to damage of cellular components like lipids, proteins, and DNA, ultimately compromising cell survival. nih.govnih.gov

Perturbation of Cellular Metabolic Pathways (Transcriptomics and Metabolomics)

Integrated transcriptomic and metabolomic analyses demonstrate that 6-Cl-B[a]P causes a more widespread perturbation of metabolic pathways than B[a]P. nih.gov While B[a]P exposure leads to significant transcriptomic changes, 6-Cl-B[a]P induces a comparatively weaker response at the gene transcription level. nih.gov However, at the metabolic level, 6-Cl-B[a]P's impact is substantially stronger, indicating that its toxicity is driven more by direct interference with metabolic functions than by altering gene expression. nih.gov

A key target for both 6-Cl-B[a]P and B[a]P is the mitochondrial electron transport chain (ETC), a critical pathway for cellular energy (ATP) production. nih.govnih.govnih.gov Although both compounds significantly impair ETC function, their mechanisms of action differ.

B[a]P primarily suppresses the expression of numerous genes that regulate the ETC, an effect mediated by the Aryl Hydrocarbon Receptor (AhR). nih.gov In contrast, 6-Cl-B[a]P exerts a more direct and potent inhibitory effect on the activities of specific ETC complexes, particularly Complex I and Complex V. nih.gov This direct inhibition leads to a more severe disruption of mitochondrial respiration and energy production compared to the gene-suppression mechanism of B[a]P. nih.gov

Table 1: Comparative Mechanisms of Mitochondrial ETC Dysfunction
CompoundPrimary Mechanism of ETC ImpairmentSpecific Target/EffectMediator
Benzo[a]pyrene (B[a]P) Suppression of gene expressionDownregulation of 20 genes regulating the ETCAryl Hydrocarbon Receptor (AhR)
This compound (6-Cl-B[a]P) Direct inhibition of complex activityStronger inhibition of Complex I and Complex VDirect interaction with complexes

Aryl Hydrocarbon Receptor (AhR) Mediated Activities

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many polycyclic aromatic hydrocarbons (PAHs), including B[a]P. medigraphic.comoup.comnih.gov Upon binding to a ligand like B[a]P, the AhR translocates to the nucleus and induces the expression of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in xenobiotic metabolism. medigraphic.comnih.gov This AhR-mediated pathway is a primary driver of B[a]P's toxicity, as the metabolic activation by CYP enzymes can produce highly reactive metabolites that damage DNA and other cellular components. oup.com

While 6-Cl-B[a]P also interacts with the AhR pathway, its toxicological profile suggests that its primary mechanisms for inducing severe cellular damage, especially in hepatic models, are not solely dependent on AhR-mediated gene expression. nih.govnih.gov The evidence points to a dual mechanism of toxicity for 6-Cl-B[a]P:

AhR-Independent Mechanisms: The potent and direct inhibition of mitochondrial ETC complexes and fatty acid beta-oxidation appears to be a primary driver of 6-Cl-B[a]P's toxicity, representing an AhR-independent pathway. nih.gov

The enhanced toxicity of 6-Cl-B[a]P can thus be attributed to its ability to cause severe metabolic dysfunction through direct mechanisms that are more potent than the AhR-mediated effects of B[a]P. nih.gov

Table 2: Comparison of AhR-Mediated vs. Direct Metabolic Effects
Toxicological EffectBenzo[a]pyrene (B[a]P)This compound (6-Cl-B[a]P)
AhR-Mediated Transcriptomic Perturbation StrongWeaker (relative to B[a]P)
Direct Metabolomic Perturbation SignificantStronger (relative to B[a]P)
Primary Driver of Hepatic Toxicity AhR-mediated gene expression changes (e.g., ETC gene suppression)Direct inhibition of metabolic functions (e.g., ETC complexes, β-oxidation)

Ligand Binding and Transcriptional Activation of Xenobiotic Metabolizing Enzymes (e.g., CYP, GST)

The toxic effects of many polycyclic aromatic hydrocarbons (PAHs) are contingent upon their metabolic activation by xenobiotic-metabolizing enzymes. This process is often initiated by the compound binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The binding of a ligand, such as a PAH, to AhR triggers its translocation into the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT) nih.gov. This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), enhancing the transcription of target genes, including those for cytochrome P450 (CYP) enzymes like CYP1A1 and CYP1B1 nih.govmdpi.com.

Chlorinated PAHs (Cl-PAHs), including this compound (6-ClBP), are known to bind to and activate the AhR, thereby inducing the expression of these metabolic enzymes wikipedia.org. However, the degree of this activity is highly dependent on the structure of the molecule. In metabolic studies using rat liver microsomes, 6-ClBP and its bromo- a-logue (6-BrBP) were found to be poor substrates for metabolism compared to the parent compound, Benzo[a]pyrene (BP), and 6-Fluorobenzo[a]pyrene (6-FBP). Significant metabolite formation from 6-ClBP occurred only with induced microsomes in the presence of NADPH, suggesting it is a weaker inducer of its own metabolism nih.gov.

The primary role of the induced CYP enzymes is to oxidize PAHs, a critical step in their bioactivation mdpi.com. Another key family of enzymes in xenobiotic metabolism is the Glutathione (B108866) S-transferases (GSTs), which detoxify reactive intermediates by conjugating them with glutathione. The expression and activity of GSTs can also be induced by PAHs, serving as a protective mechanism against cellular damage.

Table 1: Comparative Metabolism of 6-Substituted Benzo[a]pyrene Derivatives by Rat Liver Microsomes

CompoundMetabolic Activity with Induced Microsomes + NADPHPrimary MetabolitesNotes
Benzo[a]pyrene (BP)ActiveDihydrodiols, Phenols, QuinonesParent compound, readily metabolized.
6-Fluorobenzo[a]pyrene (6-FBP)ActiveDihydrodiols, Phenols, QuinonesSimilar metabolic profile to BP under these conditions.
This compound (6-ClBP)Poor SubstrateMetabolites formedSignificantly less metabolic activity compared to BP and 6-FBP.
6-Bromobenzo[a]pyrene (6-BrBP)Poor SubstrateMetabolites formedSignificantly less metabolic activity compared to BP and 6-FBP.
Data sourced from metabolic studies with rat liver microsomes nih.gov.

AhR-Independent Immunosuppressive Mechanisms

While the AhR pathway is a major mediator of PAH toxicity, including immunotoxicity, emerging evidence suggests that some PAHs and their derivatives can exert effects through AhR-independent mechanisms. Research on certain chlorinated anthracenes has indicated they may induce toxicity by activating the NF-κB pathway or disrupting amino acid metabolism without engaging the AhR acs.org. Immunosuppression is a known biological activity of the parent compound, Benzo[a]pyrene mdpi.com.

For 6-ClBP specifically, direct evidence for AhR-independent immunosuppressive mechanisms is limited. However, studies on other PAHs have shown that they can trigger an increase in intracellular calcium concentration ([Ca²⁺]i) in a manner that is independent of the AhR nih.gov. Such disruptions in calcium signaling can have widespread effects on cellular processes, including immune cell function. Although it was demonstrated that knocking down AhR expression did not prevent B[a]P-mediated induction of [Ca²⁺]i, the direct link between this specific mechanism and immunosuppression requires further investigation nih.gov. Therefore, while plausible, the existence and specific nature of AhR-independent immunosuppressive pathways for 6-ClBP remain an area for future research.

Structure-Activity Relationships for AhR Activation

The ability of a Cl-PAH to activate the AhR is intimately linked to its molecular structure, including the number and position of chlorine atoms and the structure of the parent PAH nih.gov. Studies on a range of Cl-PAHs have revealed distinct structure-activity relationships.

For lower molecular weight PAHs (e.g., three-ring structures), AhR-mediated activity tends to increase with the number of chlorine atoms. However, for higher molecular weight Cl-PAHs with more than four rings, this trend is not observed nih.gov. This suggests that for larger molecules like 6-ClBP, the addition of chlorine may not enhance, and could potentially hinder, AhR activation compared to the parent compound.

Table 2: Summary of Structure-Activity Relationships for AhR Activation by Chlorinated PAHs

Structural FactorEffect on AhR ActivityReference
Degree of Chlorination (Low MW PAHs)Activity generally increases with more chlorine atoms. nih.gov
Degree of Chlorination (High MW PAHs)Increased chlorination does not consistently elevate activity. nih.gov
Position of ChlorineInfluences the potency and nature of the interaction. nih.gov
Molecular Size (Surface Area)A parabolic relationship exists, with an optimal size for activation. nih.gov

Genotoxicity and DNA Interactions

DNA Adduct Formation Mechanisms and Characterization

A primary mechanism of PAH-induced carcinogenesis is genotoxicity, resulting from the covalent binding of reactive metabolites to DNA to form DNA adducts researchgate.netfrontiersin.org. These adducts can distort the DNA helix, leading to mutations if not repaired before DNA replication researchgate.net. For PAHs, two principal bioactivation pathways lead to the formation of DNA-reactive species: the diol-epoxide pathway and the radical cation pathway.

Studies on 6-substituted BP derivatives provide insight into the likely mechanisms for 6-ClBP. For instance, DNA adducts of 6-FBP are formed predominantly through the diol-epoxide pathway, whereas adducts of 6-methylbenzo[a]pyrene appear to arise mainly from one-electron oxidation, which generates a radical cation nih.gov. Given these findings, it is plausible that 6-ClBP undergoes bioactivation through both pathways.

Radical Cation Formation and DNA Binding

The radical cation pathway involves a one-electron oxidation of the PAH, often catalyzed by CYP or peroxidase enzymes, to form a highly reactive radical cation mdpi.com. For BP, this oxidation occurs at the C-6 position, which has the highest electron density mdpi.com. The stability and reactivity of this intermediate are key to its genotoxicity.

Chemical oxidation methods have been successfully used to generate radical cations from 6-ClBP, confirming the feasibility of this intermediate's formation nih.gov. Once formed, the BP radical cation is known to react with DNA, particularly with guanine bases, to produce depurinating adducts. These unstable adducts can lead to the loss of the purine base from the DNA backbone, creating an apurinic site that is a form of DNA damage. The reaction of the BP radical cation with DNA has been shown to produce specific adducts where the C-6 position of BP is linked to the C-8 or N-7 positions of guanine nih.gov.

Table 3: Depurinating DNA Adducts Formed by the Reaction of Benzo[a]pyrene Radical Cation with DNA

Adduct NameSite of Attachment on BPSite of Attachment on Guanine
BP-6-C8GuaCarbon-6Carbon-8
BP-6-C8dGuaCarbon-6Carbon-8 (deoxyguanosine)
BP-6-N7GuaCarbon-6Nitrogen-7
These adducts result from the reaction of the BP radical cation with DNA and are characterized as depurinating, meaning they lead to the loss of the guanine base nih.gov.
Quinone Formation and Subsequent DNA Interactions

The radical cation of BP and its derivatives is not only reactive towards DNA but can also react with water. This reaction leads to the formation of quinones nih.govnih.gov. Specifically, the reaction of the chemically generated radical cations of BP, 6-FBP, 6-ClBP, and 6-BrBP with water has been shown to produce BP-1,6-dione, BP-3,6-dione, and BP-6,12-dione nih.gov. These quinones are also known metabolites of BP nih.gov.

Induction of DNA Damage (e.g., Strand Breaks, Comet Assay)

This compound (6-Cl-BaP) has been identified as a potent inducer of DNA damage. Studies utilizing in vitro bioassays have demonstrated its capacity to cause significant genotoxic effects. The alkaline single-cell gel electrophoresis, or comet assay, is a sensitive technique used to detect DNA strand breaks in individual cells. Research employing this method has shown that 6-Cl-BaP can induce a substantially higher level of DNA damage compared to its parent compound, Benzo[a]pyrene (BaP). researchgate.net For instance, in human-derived hepatoma cell lines (HepG2), equimolar doses of 6-Cl-BaP resulted in a significantly greater degree of DNA damage than BaP, indicating a more potent genotoxic effect. researchgate.net

The SOS/umu test, which measures the induction of the SOS DNA repair system in Salmonella typhimurium, is another key assay for evaluating DNA-damaging potential. Several chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), including 6-Cl-BaP, have shown significant DNA-damaging effects in this test, particularly with the addition of a metabolic activation system (S9). researchgate.net This suggests that metabolic activation is crucial for the genotoxicity of these compounds. The ability of 6-Cl-BaP to cause DNA strand breaks and induce DNA repair systems underscores its potential as a significant genotoxic agent. researchgate.netresearchgate.net

Mutagenic Potential and Mechanisms

The mutagenic potential of 6-Cl-BaP is closely linked to its ability to form DNA adducts following metabolic activation. While some studies have indicated that chloro substitution at the C-6 position of benzo[a]pyrene can reduce or eliminate carcinogenic activity in certain models, other toxicological studies have shown that some Cl-PAHs can be more mutagenic than their parent compounds. nih.gov For instance, studies have reported the increased mutagenic toxicity of monochlorinated polycyclic aromatic hydrocarbons in Salmonella typhimurium. researchgate.net

The mechanism of mutagenicity for PAHs and their derivatives often involves metabolic activation by cytochrome P450 enzymes to form reactive metabolites, such as diol epoxides, that can covalently bind to DNA. wikipedia.orgmdpi.commdpi.com This binding can lead to the formation of DNA adducts, which, if not repaired, can cause mutations during DNA replication. wikipedia.orgnih.gov Benzo[a]pyrene itself is a well-known procarcinogen that requires enzymatic metabolism to its ultimate carcinogenic form, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which intercalates in DNA and forms bulky adducts with guanine bases. wikipedia.org This process disrupts the DNA helix and induces mutations. wikipedia.org The mutagenicity of 6-Cl-BaP likely follows a similar pathway of metabolic activation, leading to the formation of reactive intermediates that cause genetic mutations.

Comparative Toxicological Mechanistic Studies

Differential Toxicity Mechanisms of this compound versus Benzo[a]pyrene

A key distinction lies in their impact on cellular metabolism and gene expression. Transcriptomics and metabolomics analyses in human L02 hepatocytes have shown that while BaP causes a stronger transcriptomic perturbation at certain concentrations, 6-Cl-BaP induces a more potent metabolomic perturbation, greater oxidative stress, and a stronger inhibition of cell viability. nih.gov Furthermore, 6-Cl-BaP perturbs a wider range of metabolic pathways compared to BaP. nih.gov

Both compounds impair the function of the mitochondrial electron transport chain (ETC), but through different mechanisms. nih.gov BaP's effect is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), leading to the suppression of genes that regulate the mitochondrial ETC. nih.gov In contrast, 6-Cl-BaP exerts a more direct and stronger inhibitory effect on the activities of mitochondrial complexes I and V. nih.gov It also demonstrates a stronger inhibition of the mitochondrial β-oxidation of fatty acids. nih.gov

The genotoxicity also differs, with studies showing that 6-Cl-BaP can induce a significantly higher level of DNA damage than equimolar doses of BaP. researchgate.net This suggests that the addition of a chlorine atom at the 6-position enhances its genotoxic potential in certain contexts. researchgate.net

Toxicological EndpointBenzo[a]pyrene (BaP)This compound (6-Cl-BaP)Reference
Overall Toxicity in Hepatic CellsLess toxicMore toxic nih.gov
Metabolic PerturbationLess extensiveMore extensive nih.gov
Oxidative StressWeaker inductionStronger induction nih.gov
Mitochondrial ETC InhibitionSuppresses gene expression via AhR activationStronger direct inhibition of Complexes I & V nih.gov
DNA Damage InductionPotentSignificantly more potent at equimolar doses researchgate.net

Comparative Analysis with Other Chlorinated Polycyclic Aromatic Hydrocarbons

The toxicological profile of 6-Cl-BaP can be further understood through comparison with other chlorinated PAHs (Cl-PAHs). The toxicity of Cl-PAHs is not uniform and depends on the parent PAH, the number of chlorine atoms, and their position on the aromatic structure.

In studies comparing the genotoxicity of chlorinated derivatives of BaP and fluoranthene, 6-Cl-BaP was found to be significantly genotoxic, whereas the chlorinated fluoranthenes (3-Cl-Fluo and 1,3-Cl2-Fluo) were not, in the same cell line. researchgate.net This highlights the influence of the parent aromatic structure on the ultimate toxicity of the chlorinated derivative.

Some studies have shown that certain Cl-PAHs can be more mutagenic and induce more aryl hydrocarbon receptor (AhR) activity than their parent compounds. researchgate.net For example, 1,3,6,8-Tetrachloro-pyrene has been shown to induce potent EROD activity, an indicator of AhR activation. researchgate.net However, this is not a universal rule. Tumorigenicity studies in mice have shown that while 6-fluorobenzo[a]pyrene retains moderate carcinogenic activity, this compound and 6-bromobenzo[a]pyrene show reduced or eliminated carcinogenic activity compared to BaP. nih.gov This suggests that the nature of the halogen substituent at the C-6 position plays a critical role in determining carcinogenic potential, with the highly electronegative fluorine atom having a different impact than chlorine or bromine. nih.gov

Comparisons with other Cl-PAHs like 7-chlorobenz[a]anthracene, which has shown higher bioaccumulation potential and tumorigenicity than its parent PAH, indicate that the position of chlorination is a key determinant of biological activity. researchgate.netmdpi.com Therefore, the toxicological profile of 6-Cl-BaP is unique, differing not only from its parent compound but also from other Cl-PAHs due to the specific combination of the benzo[a]pyrene core and the chlorine atom at the 6-position.

CompoundParent PAHKey Toxicological FindingReference
This compoundBenzo[a]pyreneSignificantly genotoxic; reduced tumorigenicity in some models compared to BaP. researchgate.netnih.gov
6-Fluorobenzo[a]pyreneBenzo[a]pyreneRetains moderate carcinogenic activity. nih.gov
6-Bromobenzo[a]pyreneBenzo[a]pyreneReduced or eliminated carcinogenic activity. nih.gov
3-Chloro-fluorantheneFluorantheneNot genotoxic in a human hepatoma cell line. researchgate.net
1,3-Dichloro-fluorantheneFluorantheneNot genotoxic in a human hepatoma cell line. researchgate.net
7-Chlorobenz[a]anthraceneBenz[a]anthraceneExhibits higher tumorigenicity than the parent compound. mdpi.com
1,3,6,8-Tetrachloro-pyrenePyrene (B120774)Induces potent AhR-mediated activity (EROD). researchgate.net

Future Directions and Research Perspectives

Elucidating Novel Metabolic Activation Pathways

The toxicity of many polycyclic aromatic hydrocarbons (PAHs) is dependent on their metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA. For benzo[a]pyrene (B130552), several activation pathways are known, including the diol epoxide, quinone, and radical-cation pathways. researchgate.net The introduction of a chlorine atom at the 6-position of the benzo[a]pyrene structure can significantly alter its metabolic fate. The chloro-substituent can influence the regio- and stereo-selectivity of enzymatic reactions, potentially leading to the formation of novel, more or less toxic metabolites compared to the parent compound. mdpi.com

Future research should focus on:

Identifying Key Metabolites: Utilizing advanced analytical techniques such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) to identify and quantify the full spectrum of metabolites formed from 6-chlorobenzo[a]pyrene in various biological systems. This includes in vitro studies with human liver microsomes and in vivo animal models.

Characterizing Enzymatic Pathways: Investigating the specific cytochrome P450 (CYP) enzymes responsible for the oxidative metabolism of this compound. Studies using recombinant human CYP enzymes can pinpoint which isoforms (e.g., CYP1A1, CYP1B1) are most active in its biotransformation. nih.gov

Investigating Detoxification Routes: Beyond activation, it is crucial to understand the detoxification pathways, such as conjugation with glutathione (B108866) mediated by glutathione S-transferases (GSTs) and glucuronidation by UDP-glucuronosyltransferases (UGTs). Comparing the efficiency of these detoxification routes for this compound versus benzo[a]pyrene will be vital.

Research in this area will clarify whether chlorination represents a detoxification pathway or leads to the formation of more persistent and toxic intermediates. mdpi.com

Advanced Computational Modeling of this compound Interactions

Computational toxicology offers powerful in silico tools to predict the behavior and interactions of chemical compounds, reducing reliance on extensive laboratory testing. For this compound, computational models can provide profound insights into how the chlorine atom alters its physicochemical properties and biological interactions.

Key research applications include:

Molecular Docking Simulations: These simulations can predict the binding affinity and orientation of this compound and its metabolites within the active sites of metabolic enzymes (e.g., CYPs) and nuclear receptors like the aryl hydrocarbon receptor (AhR). This can help explain observed differences in metabolic rates and toxic potency.

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the electronic properties of this compound and its reactive metabolites, such as diol epoxides. These calculations can predict their reactivity towards DNA bases and help elucidate the mechanisms of adduct formation and genotoxicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models for a range of chlorinated PAHs, researchers can predict the toxicological properties of this compound based on its molecular structure. This approach is valuable for prioritizing chemicals for further toxicological evaluation.

These computational approaches can guide experimental studies by generating testable hypotheses about the mechanisms of action of this compound.

Integrated Omics Approaches for Comprehensive Mechanistic Understanding

To gain a holistic view of the biological impact of this compound, integrated 'omics' approaches are indispensable. These technologies allow for the simultaneous measurement of thousands of molecular changes within a biological system, providing a comprehensive picture of the mechanisms of toxicity. taylorfrancis.com An integrated metabolomics and transcriptomics approach has already been used to evaluate the hepatotoxicity of the related compound 1-chloropyrene. nih.gov

Future research should integrate the following:

Transcriptomics: Using RNA-sequencing to analyze changes in gene expression profiles in human cell lines (e.g., hepatocytes, lung epithelial cells) or animal tissues following exposure to this compound. This can identify entire pathways perturbed by the compound, such as DNA damage response, oxidative stress, and inflammatory pathways. nih.govmdpi.com

Proteomics: Quantifying changes in protein expression and post-translational modifications to complement transcriptomic data. This can confirm that gene expression changes translate to functional protein changes and identify key proteins directly involved in the toxic response.

Metabolomics: Analyzing the global profile of endogenous small-molecule metabolites to identify metabolic pathways disrupted by this compound exposure. This can reveal specific signatures of toxicity, such as alterations in energy metabolism or lipid profiles. nih.govresearchgate.net

By combining these omics datasets, researchers can construct detailed models of the adverse outcome pathways (AOPs) for this compound, linking the initial molecular interaction to adverse effects at the cellular and organismal levels.

Development of Standardized Analytical Protocols for Environmental Monitoring

The accurate detection and quantification of this compound in various environmental matrices are essential for assessing human exposure and ecological risk. Currently, there is a lack of standardized, validated analytical methods specifically for this compound.

Future efforts must be directed towards:

Method Development and Validation: Developing robust and sensitive analytical methods for a range of environmental media, including air, water, soil, sediment, and biota. A study has developed a method for analyzing this compound in different oils using gas chromatography-triple quadrupole mass spectrometry (GC-QQQ-MS), demonstrating its feasibility. nih.gov This work needs to be expanded to other matrices.

Reference Material Synthesis: Synthesizing certified reference materials (CRMs) for this compound and its major metabolites. CRMs are crucial for quality assurance and quality control (QA/QC) in analytical laboratories, ensuring the accuracy and comparability of data across different studies and monitoring programs.

Inter-laboratory Comparisons: Organizing round-robin or inter-laboratory comparison studies to validate analytical protocols and establish their reproducibility. This is a critical step towards establishing standardized methods accepted by regulatory agencies. europa.eu

The table below summarizes potential analytical techniques that could be standardized for monitoring.

Analytical TechniqueSample MatrixPotential ApplicationDetection Limit
Gas Chromatography-Mass Spectrometry (GC-MS)Air, Water, Soil, BiotaQuantification and confirmation of 6-Cl-BaP.Low ng/g to pg/g level
High-Performance Liquid Chromatography (HPLC) with Fluorescence DetectionWater, Biological FluidsDetection of metabolites and DNA adducts.pg/mL to fmol range
Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-QQQ-MS)Food (Oils), BiotaHighly selective and sensitive quantification.< 0.2 µg/kg

Data extrapolated from methods for parent PAHs and other chlorinated PAHs. nih.govcdc.gov

Strategies for Enhanced Bioremediation and Environmental Management

Given the likely persistence of chlorinated PAHs in the environment, developing effective remediation strategies is a priority. Bioremediation, which uses microorganisms to degrade pollutants, is a cost-effective and environmentally friendly approach. mdpi.com

Future research should explore:

Screening for Degrading Microorganisms: Isolating and identifying novel bacteria and fungi from contaminated sites that are capable of degrading this compound. Strains of Mycobacterium, for instance, are known to be efficient degraders of high molecular weight PAHs like pyrene (B120774). mdpi.com

Metabolic Pathway Elucidation in Microbes: Characterizing the enzymatic pathways used by these microorganisms to break down this compound. Identifying the key enzymes and genes involved is the first step toward optimizing the degradation process.

Genetic and Environmental Engineering: Using genetic engineering techniques to enhance the degradative capabilities of known PAH-degrading organisms. Additionally, optimizing environmental conditions (e.g., nutrient addition, biosurfactant use) can significantly improve bioremediation efficiency in soil and water. researchgate.net The use of immobilized microbial consortia on materials like biochar is another promising strategy to improve performance. mdpi.comresearchgate.net

The table below lists microbial genera with known potential for degrading high molecular weight PAHs, which could be investigated for this compound bioremediation.

Microbial GenusTypeKnown PAH SubstratesPotential for 6-Cl-BaP
MycobacteriumBacteriaPyrene, Benzo[a]pyrene, PhenanthreneHigh
RhodococcusBacteriaPhenanthrene, PyreneHigh
BacillusBacteriaPhenanthrene, Pyrene, Benzo[a]pyreneModerate to High
PseudomonasBacteriaPhenanthrene, Pyrene, Benzo[a]pyreneModerate to High

Q & A

Basic: What are the key physicochemical properties of 6-Chlorobenzo[a]pyrene, and how do they influence experimental design?

Answer:
this compound (CAS 21248-01-1) is a polycyclic aromatic hydrocarbon (PAH) derivative with a molecular formula of C20H11Cl and a molecular weight of 286.69 g/mol. Its chlorinated structure increases hydrophobicity compared to non-halogenated PAHs, affecting solubility and bioavailability in biological systems. Key considerations for experimental design include:

  • Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution due to low aqueous solubility .
  • Stability : Store in inert atmospheres to prevent photodegradation, as halogenated PAHs are sensitive to UV light .
  • Analytical Methods : Employ HPLC-MS or GC-MS for quantification, with calibration against certified reference materials .

Basic: What synthetic methodologies are commonly used to prepare this compound derivatives, and how are they characterized?

Answer:
Synthesis often involves catalytic halogenation or condensation reactions. For example:

  • Schiff Base Condensation : 6-Chloro-N-(substituted arylidene)benzothiazol-2-amine derivatives are synthesized using ZnCl2 catalysis in DMF, achieving yields of 52–61% .
  • Characterization :
    • Structural Confirmation : IR (C=O stretch at ~1700 cm<sup>−1</sup>), <sup>1</sup>H NMR (aromatic protons at δ 7.2–8.5 ppm), and <sup>13</sup>C NMR (carbonyl resonance at ~190 ppm) .
    • Purity Assessment : Thin-layer chromatography (TLC) with UV visualization and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:
Contradictions may arise from variations in assay conditions or structural modifications. Methodological approaches include:

  • Standardized Assays : Use established cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer) with consistent incubation times (48–72 hours) and positive controls (e.g., doxorubicin) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the aryl ring enhance cytotoxicity) .
  • Data Validation : Cross-reference primary literature and replicate studies using protocols from high-quality sources (e.g., EPA DSSTox or PubChem) .

Advanced: What computational methods are suitable for predicting the reactivity and environmental behavior of this compound?

Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-311G** to model electronic properties (e.g., HOMO-LUMO gaps) and predict chlorination effects on stability .
  • Environmental Fate Modeling : Apply EPI Suite or QSAR tools to estimate biodegradation half-lives and bioaccumulation potential .
  • Degradation Pathways : Simulate UV-induced degradation on iron oxides (e.g., goethite) to assess byproduct formation .

Advanced: How can researchers design experiments to investigate the metabolic activation of this compound in carcinogenesis studies?

Answer:

  • In Vitro Systems : Use hepatic microsomes (e.g., rat S9 fraction) to study cytochrome P450-mediated epoxidation, a key activation step .
  • Metabolite Profiling : Employ LC-MS/MS to detect diol-epoxide adducts, with comparison to benzo[a]pyrene metabolites as benchmarks .
  • DNA Adduct Analysis : Use <sup>32</sup>P-postlabeling or accelerator mass spectrometry to quantify covalent binding to DNA .

Basic: What are the best practices for literature review and citation when studying halogenated PAHs like this compound?

Answer:

  • Source Evaluation : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and authoritative databases (e.g., PubChem, CAS Common Chemistry) over commercial platforms .
  • Citation Management : Use tools like Zotero to track primary sources, ensuring proper attribution of synthetic protocols and bioactivity data .
  • Gap Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify underexplored areas (e.g., ecotoxicology in soil systems) .

Advanced: What strategies improve reproducibility in synthesizing this compound-based heterocycles?

Answer:

  • Reaction Optimization : Use Dean-Stark traps for azeotropic water removal in condensation reactions to enhance yield .
  • Quality Control : Validate intermediates via melting point analysis (e.g., 145–175°C for 4-thiazolidinone derivatives) and elemental analysis (±0.3% tolerance) .
  • Collaborative Validation : Share synthetic protocols with independent labs via platforms like Protocols.io to confirm reproducibility .

Table 1: Representative Bioactivity Data for this compound Derivatives

DerivativeCell Line (IC50, μM)Key Structural FeatureReference
3a (HCT-116)12.4 ± 1.24-Fluorophenyl substituent
3d (MCF-7)18.9 ± 2.13-Nitro substitution
Benzo[a]pyrene>100Non-halogenated parent compound

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.